4-Isopropenylphenol

Description

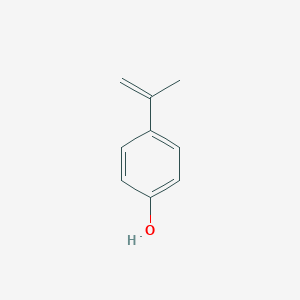

Structure

3D Structure

Properties

IUPAC Name |

4-prop-1-en-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGRUUPXPPLSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51032-74-7 | |

| Record name | Phenol, 4-(1-methylethenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51032-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90962744 | |

| Record name | 4-(Prop-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64054-77-9, 4286-23-1 | |

| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64054-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Prop-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-ISOPROPENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QP218C90D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Isopropenylphenol CAS number and properties

An In-depth Technical Guide to 4-Isopropenylphenol

Abstract: This technical guide provides a comprehensive overview of this compound (IPP), a pivotal chemical intermediate and monomer. This document delves into its fundamental physicochemical properties, established synthesis methodologies, key industrial applications, and critical safety and handling protocols. It is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile compound.

Introduction and Core Identification

This compound (CAS No. 4286-23-1), also known as p-hydroxy-α-methylstyrene, is an organic compound featuring a phenol ring substituted with an isopropenyl group at the para position.[1] This dual functionality—a reactive vinyl group and a nucleophilic phenolic hydroxyl group—makes it a highly valuable building block in organic synthesis and polymer chemistry.[2] It serves as a crucial intermediate in the high-purity synthesis of bisphenol A (BPA) and as a monomer in the production of specialized polymers, including polycarbonates, epoxy resins, and high-performance polybenzoxazine resins.[2][3]

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid under standard conditions.[4] Its properties are summarized in the table below. The compound is noted to be sensitive to light and temperature, which necessitates careful storage and handling.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4286-23-1 | [3][4][5] |

| Molecular Formula | C₉H₁₀O | [4][5] |

| Molecular Weight | 134.18 g/mol | [4][5] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 85 °C | [4] |

| Boiling Point | 136-137 °C (at 20 Torr) | [4] |

| Density | 1.003 ± 0.06 g/cm³ | [4] |

| Flash Point | 97.7 ± 8.4 °C | [4] |

| Solubility | Poorly soluble in water; Soluble in Chloroform, DMSO, Ethyl Acetate, and alcohols. | [4][6] |

| pKa | 9.80 ± 0.15 (Predicted) | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification and quality control of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the vinyl, methyl, aromatic, and hydroxyl protons. The two vinyl protons on the terminal CH₂ group appear as singlets around 5.0-5.4 ppm. The methyl (CH₃) protons also present as a singlet near 2.1 ppm. The aromatic protons typically show up as two doublets in the 6.8-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring. The phenolic -OH proton is a broad singlet, often found between 4-7 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong, broad absorption band for the O-H stretch of the phenolic group around 3300-3500 cm⁻¹.[7] Other key peaks include the C=C stretching of the vinyl group at approximately 1630 cm⁻¹ and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.[7]

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is observed at m/z = 134. A prominent fragment is often seen at m/z = 119, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Synthesis Methodologies

Several synthetic routes to this compound have been established, with the most common industrial methods originating from precursors like bisphenol A or 4-isopropylphenol.

Synthesis via Pyrolysis of Bisphenol A

The most direct and industrially significant method for producing this compound is the thermal cleavage of Bisphenol A (BPA).[8][9] This reaction can be performed in high-temperature liquid water (200–350°C) without a catalyst, yielding this compound and phenol as the primary products.[4][9]

The mechanism for this cleavage in neutral high-temperature water is predominantly a general base-catalyzed process, where water acts as the proton acceptor.[10] However, the reaction can also proceed via specific acid or specific base catalysis.[10]

Workflow Diagram: Synthesis of this compound from BPA

Caption: Workflow for the synthesis of IPP via hydrothermal cleavage of BPA.

Synthesis via Dehydrogenation of 4-Isopropylphenol

An alternative route involves the catalytic dehydrogenation of 4-isopropylphenol.[8] This process is particularly relevant as 4-isopropylphenol can be manufactured through the isopropylation of phenol.[11] While this alkylation often produces a mixture of ortho and para isomers, the para-isomer (4-isopropylphenol) can be isolated and then converted to this compound.[11]

Experimental Protocol: Synthesis via BPA Cleavage

The following protocol is a conceptualized representation based on literature descriptions.[4][10]

-

Reactor Charging: A high-pressure stainless steel reactor is charged with Bisphenol A and deionized, deoxygenated water.

-

Inerting: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which could lead to side reactions at high temperatures.

-

Heating and Pressurization: The reactor is heated to the target temperature range (e.g., 250-300°C). The pressure inside the reactor will rise due to the vapor pressure of water at this temperature.

-

Reaction: The reaction mixture is held at the target temperature for a specified residence time to allow for the cleavage of BPA into this compound and phenol.

-

Cooling and Depressurization: The reactor is rapidly cooled to quench the reaction. Once at a safe temperature, the reactor is carefully depressurized.

-

Product Extraction: The aqueous product mixture is removed. The organic products can be extracted using a suitable solvent like ethyl acetate.

-

Purification: The extracted organic phase is dried. The final product, this compound, is isolated and purified from phenol and any unreacted BPA, typically through vacuum distillation or chromatography.

Causality Note: The use of high-temperature liquid water is crucial as its properties (lower dielectric constant, higher ion product) facilitate the reaction without the need for external catalysts, minimizing contamination and simplifying downstream processing.[10] Rapid cooling is essential to prevent the oligomerization of the reactive this compound product.[10]

Key Applications and Industrial Relevance

The unique bifunctional structure of this compound dictates its primary applications as both a monomer and a reactive intermediate.

Application Relationship Diagram

Caption: Relationship between IPP's structure and its diverse applications.

Monomer for Advanced Polymers

The vinyl functionality allows this compound to act as a monomer in polymerization reactions. It is particularly valuable for creating polymers with high thermal stability and specific functionalities.

-

Polycarbonates and Epoxy Resins: It is used as a monomer or comonomer to produce specialty polycarbonate and epoxy resins, imparting unique properties.[3][4]

-

Polybenzoxazines: It is a key precursor for polybenzoxazine resins, a class of high-performance thermosets known for exceptional thermal stability, flame retardancy, and low water absorption, making them suitable for demanding electronics and aerospace applications.[2]

Intermediate in High-Purity Bisphenol A Synthesis

Paradoxically, while BPA can be a source of this compound, IPP is also a critical intermediate for producing high-purity BPA. Reacting phenol with this compound in the presence of an acid catalyst at low temperatures (e.g., <65°C) allows for the synthesis of BPA with very high selectivity (>97%) for the desired p,p'-isomer.[12] This route is advantageous as it minimizes the formation of the unwanted o,p'-isomer and other byproducts that are common in the conventional acetone-phenol condensation process.[12]

Precursor in Chemical Synthesis

This compound is an intermediate in the synthesis of other valuable chemicals, such as 3,5-Dichlorobisphenol A, which is also a monomer for specialized polymers.[3][4] Its structure also makes it a building block for certain pharmaceuticals, fragrances, and stabilizers.[2][10]

Safety, Handling, and Toxicology

As a reactive chemical, proper handling of this compound is imperative.

Table 2: GHS Hazard Information

| Hazard | Code | Description | Source(s) |

| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [4][8] | |

| Signal Word | Warning | [4][8] | |

| Hazard Statements | H302 | Harmful if swallowed. | [8] |

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | [4] | |

| H335 | May cause respiratory irritation. | [4] | |

| H371 | May cause damage to organs. | [8] | |

| Precautionary Statements | P260, P261, P264, P270, P280, P301+P317, P305+P351+P338 | Do not breathe dust. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Get medical help. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. If dust is generated, use a NIOSH-approved respirator.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. The recommended storage temperature is often 2-8°C.[4] It should be stored under an inert atmosphere as it is sensitive to light and temperature, which can induce polymerization.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a compound of significant industrial and research interest, bridging the gap between bulk chemicals like bisphenol A and high-performance specialty materials. Its dual chemical handles—the polymerizable vinyl group and the versatile phenolic hydroxyl group—ensure its continued relevance in advanced polymer science and fine chemical synthesis. A thorough understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.

References

-

CAS No : 4286-23-1 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

4-Isopropylphenol | C9H12O | CID 7465. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Process for preparation of 4-isopropylphenol. (1984). Google Patents.

-

p-Isopropenylphenol | C9H10O | CID 584247. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol. (1981). Journal of Polymer Science: Polymer Chemistry Edition. Retrieved January 8, 2026, from [Link]

-

This compound 4286-23-1 C9H10O. (n.d.). Heynova. Retrieved January 8, 2026, from [Link]

- Method for preparing bisphenol A. (1998). Google Patents.

- Method for preparing bisphenol A. (1999). Google Patents.

-

4-isopropyl phenol, 99-89-8. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

-

COMPOSITION CONTAINING BISPHENOL, PRODUCTION METHOD FOR SAME, PRODUCTION METHOD FOR BISPHENOL A, AND PRODUCTION METHOD FOR POLYC. (2023). EPO. Retrieved January 8, 2026, from [Link]

-

Kinetics and Mechanism of p-Isopropenylphenol Synthesis via Hydrothermal Cleavage of Bisphenol A. (2004). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]

- Process for producing bisphenol a. (2008). Google Patents.

-

Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Isopropylphenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-Isopropylphenol(99-89-8) IR Spectrum [chemicalbook.com]

- 4. 4-Isopropylphenol(99-89-8) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Isopropenylphenol | C9H10O | CID 584247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Isopropylphenol(99-89-8) 1H NMR spectrum [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. p-Cumenol [webbook.nist.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446) [hmdb.ca]

- 11. 4-isopropyl phenol, 99-89-8 [thegoodscentscompany.com]

- 12. p-Cumenol [webbook.nist.gov]

A Spectroscopic Guide to 4-Isopropenylphenol: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Isopropenylphenol and its Spectroscopic Characterization

This compound (C₉H₁₀O) is a phenolic compound of significant interest due to its role as a monomer in the production of polymers and as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] Its chemical structure, featuring a phenol ring substituted with an isopropenyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the structural elucidation of its derivatives. This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR spectra is foundational to accurate structural elucidation. The following protocol outlines the standard procedure for a solid sample like this compound.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2] The deuterated solvent is essential as it is not detected in ¹H NMR spectra, thus preventing interference with the analyte signals.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[3]

-

Cap the NMR tube and ensure the solution height is adequate for the spectrometer's detector.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR:

-

Number of scans: 16-64 scans are typically sufficient for a sample of this concentration.

-

Relaxation delay: A 1-2 second delay between scans allows for full relaxation of the protons, ensuring accurate integration.

-

-

¹³C NMR:

-

Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Pulse program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

-

Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm.

Diagram: NMR Experimental Workflow

Caption: Workflow for acquiring NMR spectra of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the different types of protons and their neighboring atoms.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | H-2, H-6 (Aromatic) |

| ~6.80 | Doublet | 2H | H-3, H-5 (Aromatic) |

| ~5.35 | Singlet | 1H | H-8a (Vinylic) |

| ~5.05 | Singlet | 1H | H-8b (Vinylic) |

| ~4.90 | Singlet (broad) | 1H | -OH (Phenolic) |

| ~2.10 | Singlet | 3H | H-9 (Methyl) |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum displays two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating hydroxyl group (H-3, H-5) are shielded and appear at a higher field (~6.80 ppm) compared to the protons ortho to the isopropenyl group (H-2, H-6) at ~7.35 ppm. The coupling between these adjacent aromatic protons results in the doublet splitting pattern.

-

Vinylic Protons (H-8a, H-8b): The two geminal vinylic protons of the isopropenyl group are diastereotopic and thus chemically non-equivalent. They appear as two distinct singlets at approximately 5.35 and 5.05 ppm. The absence of significant coupling to other protons simplifies their signals to singlets.

-

Phenolic Proton (-OH): The hydroxyl proton is typically observed as a broad singlet around 4.90 ppm. Its chemical shift is concentration-dependent, and the peak can be broadened due to hydrogen bonding and chemical exchange. This peak would disappear upon the addition of a small amount of D₂O to the NMR tube, a common technique to confirm the presence of an exchangeable proton.

-

Methyl Protons (H-9): The three protons of the methyl group are equivalent and appear as a sharp singlet at approximately 2.10 ppm. The lack of adjacent protons results in a singlet multiplicity.

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Phenolic -OH |

| ~3080 | C-H stretch | Aromatic & Vinylic C-H |

| ~2970 | C-H stretch | Aliphatic C-H (methyl) |

| ~1630 | C=C stretch | Vinylic C=C |

| ~1600, ~1510 | C=C stretch | Aromatic ring |

| ~1230 | C-O stretch | Phenolic C-O |

| ~900 | C-H bend (out-of-plane) | Vinylic =CH₂ |

| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |

Interpretation of the IR Spectrum:

-

O-H Stretching: A strong, broad absorption band centered around 3350 cm⁻¹ is a definitive feature of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretching: Absorptions just above 3000 cm⁻¹ (~3080 cm⁻¹) are characteristic of C-H bonds on sp² hybridized carbons (aromatic and vinylic). The peak just below 3000 cm⁻¹ (~2970 cm⁻¹) corresponds to the C-H stretching of the sp³ hybridized methyl group.

-

C=C Stretching: The absorption at ~1630 cm⁻¹ is attributed to the stretching of the isopropenyl C=C double bond. The characteristic absorptions for the aromatic ring C=C stretching vibrations are observed at approximately 1600 and 1510 cm⁻¹.

-

C-O Stretching: A strong band around 1230 cm⁻¹ is indicative of the C-O stretching vibration of the phenolic group.

-

Out-of-Plane Bending: The bands in the fingerprint region, such as the strong absorption at ~900 cm⁻¹ for the vinylic =CH₂ bend and the band at ~830 cm⁻¹ for the 1,4-disubstituted aromatic ring, provide further structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). [4]This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Diagram: Electron Ionization Mass Spectrometry Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound provides its molecular weight and a characteristic fragmentation pattern.

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z | Relative Abundance | Proposed Fragment |

| 134 | High | [M]⁺• (Molecular Ion) |

| 119 | High | [M - CH₃]⁺ |

| 91 | Moderate | [M - CH₃ - CO]⁺ or [C₇H₇]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 134 corresponds to the molecular ion [C₉H₁₀O]⁺•, confirming the molecular weight of this compound. [5]The relatively high abundance of this peak indicates a stable molecular ion.

-

[M - CH₃]⁺ Fragment: A prominent peak is observed at m/z 119, which corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a characteristic fragmentation of compounds containing an isopropenyl group, leading to the formation of a stable benzylic-type cation.

-

[C₇H₇]⁺ Fragment: The peak at m/z 91 is likely the tropylium ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of many aromatic compounds. It can be formed through the rearrangement and loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment.

Diagram: Proposed Fragmentation Pathway of this compound

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides an unambiguous structural confirmation. Each technique offers a unique and complementary perspective on the molecule's architecture. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways. This in-depth guide serves as a valuable resource for scientists and researchers, enabling confident identification and characterization of this important chemical compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 584247, p-Isopropenylphenol. Retrieved January 8, 2026 from [Link].

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). This compound. Retrieved January 8, 2026, from [Link].

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 8, 2026, from [Link].

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved January 8, 2026, from [Link].

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved January 8, 2026, from [Link].

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 8, 2026, from [Link].

-

Wikipedia. (2023, November 29). This compound. In Wikipedia. Retrieved January 8, 2026, from [Link].

-

University of California, Irvine. (2019, June). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved January 8, 2026, from [Link].

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved January 8, 2026, from [Link].

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved January 8, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). p-Isopropenylphenol. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7465, 4-Isopropylphenol. Retrieved January 8, 2026 from [Link].

-

Harrata, K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. Retrieved January 8, 2026, from [Link].

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved January 8, 2026, from [Link].

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 8, 2026, from [Link].

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 8, 2026, from [Link].

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 8, 2026, from [Link].

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved January 8, 2026, from [Link].

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 8, 2026, from [Link].

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 8, 2026, from [Link].

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 8, 2026, from [Link].

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

-

ATDBio. (n.d.). NMR Sample Preparation. Retrieved January 8, 2026, from [Link].

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 8, 2026, from [Link].

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 8, 2026, from [Link].

-

The Infrared and Raman Discussion Group (IRDG). (n.d.). PREPARATION OF SAMPLES FOR IR SPECTROSCOPY AS KBr DISKS. Retrieved January 8, 2026, from [Link].

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 8, 2026, from [Link].

-

Scribd. (n.d.). IR Sample Prep Guide for Chemists. Retrieved January 8, 2026, from [Link].

-

ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved January 8, 2026, from [Link].

-

University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved January 8, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Retrieved January 8, 2026, from [Link].

-

ResearchGate. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved January 8, 2026, from [Link].

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved January 8, 2026, from [Link].

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved January 8, 2026, from [Link].

-

ATDBio. (n.d.). NMR Sample Preparation. Retrieved January 8, 2026, from [Link].

Sources

The Thermal Decomposition of 4-Isopropenylphenol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Mechanisms, Analytical Methodologies, and Pharmaceutical Implications

Foreword: Understanding Thermal Lability in Phenolic Compounds

4-Isopropenylphenol, also known as 4-hydroxy-α-methylstyrene, is a reactive organic compound that serves as a crucial intermediate in various chemical syntheses and can emerge as a degradation product from widely used polymers. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its thermal stability is paramount. The thermal decomposition of this molecule can influence the purity of chemical intermediates, the safety profile of polymeric materials used in packaging, and the stability of pharmaceutical formulations containing phenolic moieties. This guide provides a detailed technical overview of the thermal decomposition of this compound, synthesizing theoretical predictions with experimental insights from analogous compounds to offer a predictive and methodological framework for its study.

Physicochemical Properties and Thermal Sensitivity of this compound

This compound is a white solid with a melting point of approximately 83°C.[1] Its structure, featuring a vinyl group attached to a phenolic ring, inherently suggests a susceptibility to thermal stress. Phenolic compounds, in general, are known to be sensitive to heat, which can induce oxidation and degradation.[2] The presence of the isopropenyl group introduces additional pathways for polymerization and decomposition reactions at elevated temperatures.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1] |

| Molar Mass | 134.18 g/mol | [1] |

| Melting Point | 83 °C | [1] |

| Boiling Point | 136-137 °C (at 20 Torr) | [ChemBook] |

Theoretical Insights into the Thermal Decomposition Cascade

Quantum chemical studies have elucidated several potential gas-phase pyrolysis pathways for this compound. These computational models, operating from first principles, provide a foundational understanding of the bond-breaking and rearrangement processes that can occur at elevated temperatures.

A key theoretical study suggests that the thermal decomposition of this compound can proceed through multiple reaction schemes, leading to a variety of products.[3] The calculations indicate that reaction pathways involving partial hydrogenation of the aromatic ring followed by the elimination of functional groups have relatively low activation energies.[3]

One of the most favorable predicted pathways involves the formation of isopropenylbenzene as an intermediate, which then decomposes to benzene with a rate-limiting activation energy of 19.83 kcal/mol.[3] Other significant predicted decomposition products include phenol, 4-propenylphenol, and indan-5-ol.[3] The formation of these products is highly dependent on the reaction temperature, with different pathways becoming more or less favorable as the temperature changes.[3]

Experimental Analysis of Thermal Decomposition

While dedicated studies on the thermal analysis of pure this compound are not abundant in publicly available literature, significant insights can be gleaned from the analysis of related materials where it is a known decomposition product, such as bisphenol A (BPA)-based polymers.

Analytical Techniques for Studying Thermal Decomposition

The primary techniques for experimentally investigating the thermal decomposition of organic compounds are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It provides information on decomposition temperatures, the presence of volatile components, and the formation of non-volatile residues.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Involves the thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments.[6] This technique is invaluable for elucidating the structures of decomposition products.

Expected Thermal Behavior: Insights from Analogous Compounds

The thermal behavior of this compound can be inferred from studies on structurally similar compounds, such as substituted styrenes and other phenolic resins. For instance, the thermal degradation of poly(p-hydroxystyrene), which shares the phenolic and styrenic moieties, has been studied using TGA.[7] Such studies can provide a reasonable approximation of the temperature ranges for the decomposition of this compound.

Studies on the pyrolysis of phenolic resins show the evolution of various phenolic and aromatic compounds as a function of temperature.[8][9] At lower pyrolysis temperatures, the primary products are often phenol and its alkylated derivatives.[8] As the temperature increases, more extensive fragmentation occurs, leading to the formation of benzene, toluene, and other hydrocarbons.[8]

This compound as a Decomposition Product of Polymers

Experimental studies on the pyrolysis of bisphenol A (BPA) based epoxies have identified this compound as a significant thermal degradation product.[10] The formation of this compound from these polymers is temperature-dependent, with different formation mechanisms being favored at different temperatures.[10] This is a critical observation for industries using BPA-based materials, as the release of this compound at elevated temperatures could be a concern.

The thermal degradation of poly(bisphenol A carbonate) also proceeds through pathways that can lead to the formation of BPA, which is a known precursor to this compound through high-temperature hydrolysis.[1][11]

Experimental Protocols for Thermal Analysis

The following are generalized, step-by-step methodologies for the thermal analysis of a compound like this compound, based on standard practices.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

-

Heat the sample from ambient temperature to a final temperature of approximately 600°C at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the temperatures at various percentages of mass loss.

-

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument Setup:

-

Interface a pyrolyzer unit to a GC-MS system.

-

Install an appropriate capillary column (e.g., a non-polar or medium-polarity column) in the GC.

-

Set the GC-MS parameters, including injector temperature, oven temperature program, and mass spectrometer scan range. A typical oven program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).[11]

-

-

Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Pyrolysis:

-

Introduce the sample cup into the pyrolyzer.

-

Purge with an inert gas (e.g., helium).

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 500-750°C) and hold for a short period (e.g., 10-30 seconds).[8]

-

-

Chromatographic Separation and Mass Spectrometric Detection:

-

The volatile pyrolysis products are swept into the GC column for separation.

-

The separated compounds are then introduced into the mass spectrometer for detection and identification.

-

-

Data Analysis:

-

Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

-

Estimate the relative abundance of each product from the peak areas in the total ion chromatogram.

-

Kinetic Analysis of Thermal Decomposition

The kinetics of thermal decomposition, particularly the activation energy (Ea), provide crucial information about the energy barrier that must be overcome for the reaction to occur. Isoconversional methods, such as the Flynn-Wall-Ozawa method, are commonly used to determine the activation energy from a series of TGA experiments conducted at different heating rates.[2] The principle is that the activation energy can be calculated from the shift in the decomposition temperature at different heating rates for a given degree of conversion.

A study on the thermal decomposition of phenolic ablative materials demonstrated the application of the Flynn and Wall method to determine activation energy from TGA data at multiple heating rates.[2] This approach avoids the need to assume a specific reaction model.

Implications for Drug Development and Pharmaceutical Sciences

The thermal stability of this compound and similar phenolic compounds is a critical consideration in drug development for several reasons:

-

Impurity Profiling: this compound could potentially be a process-related impurity or a degradation product in active pharmaceutical ingredients (APIs) that contain a phenolic moiety. Regulatory agencies require a thorough understanding of the impurity profile of any drug substance.

-

Formulation Stability: Phenolic compounds are often used as antioxidants in pharmaceutical formulations.[5] However, their own thermal instability can compromise the long-term stability of the drug product, especially if subjected to temperature fluctuations during storage and transport.[8]

-

Extractables and Leachables: As demonstrated by the pyrolysis of BPA-based polymers, this compound can be formed from materials commonly used in pharmaceutical packaging.[10] It could potentially leach from the packaging into the drug product, becoming a safety concern.[12] The study of extractables and leachables is a mandatory part of the safety assessment for pharmaceutical packaging.[12]

Conclusion and Future Perspectives

The thermal decomposition of this compound is a complex process with multiple potential pathways leading to a variety of degradation products. While theoretical studies have provided a strong foundation for understanding these pathways, there is a clear need for more direct experimental data on the thermal analysis of the pure compound. Such data would be invaluable for validating theoretical models and for providing a more accurate assessment of its stability.

For researchers and professionals in drug development, the key takeaway is the potential for this compound to arise as a thermal degradation product, either from an API, an excipient, or from packaging materials. A thorough understanding of its thermal behavior is therefore essential for ensuring the quality, safety, and efficacy of pharmaceutical products. The methodologies and insights presented in this guide provide a framework for approaching the thermal analysis of this compound and for interpreting the results in the context of pharmaceutical science and materials stability.

References

- Di Fazio, A. R., & Saiz, C. (1979). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 17(1), 131-137.

- Friedman, H. L. (1965).

- Wang, X., Li, W., & Wang, K. (2014). Analysis of pyrolysates for phenol formaldehyde resin by Py-GC/MS.

- [Reference for Py-GC/MS of phenol-formaldehyde resins]

- Pesce-Rodriguez, R. A., & Wolbert, J. (2019). Analysis of Pyrolysis Products of a Commercial Phenolic Resin by Gas Chromatography/Mass Spectrometry.

- Tsuge, S., Ohtani, H., & Watanabe, C. (2010).

- Verma, D. K., Parashar, N., & Singh, R. (2017). Quantum Chemical Study on Gas Phase Pyrolysis of p-Isopropenylphenol. Journal of Physical Chemistry A, 121(4), 845-856.

- Environmental Molecular Sciences Laboratory. (n.d.).

- [Reference for thermal degradation of poly(bisphenol A carbon

- Kim, K. S., Kim, J. H., & Kim, J. S. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermogravimetric analysis. Journal of Applied Polymer Science, 89(10), 2589-2596.

- [Reference for thermal degradation of Bisphenol A Polycarbon

- (2022, January 17). Extractables and leachables analysis in pharmaceutical quality control. European Pharmaceutical Review.

- [Reference for kinetics of thermal decomposition]

- Celina, M. C., & Gillen, K. T. (2020). Influence of temperature on accessible pyrolysis pathways of homopolymerized bisphenol A/F epoxies and copolymers.

- EAG Laboratories. (n.d.). Thermal Analysis Techniques.

-

This compound. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

- [Reference for thermodynamic properties of this compound]

- [Reference for extractables and leachables in pharmaceutical products]

- [Reference for activation energy and curing behavior of phenolic resins]

- [Reference for thermal stability of phenolics]

- [Reference for extractables and leachables case study]

- [Reference for Shimadzu E&L]

- [Reference for prepar

- [Reference for Py-GC-MS in environmental analysis]

- [Reference for oxid

- [Reference for 4-isopropylphenol]

- [Reference for DSC of phenol-resorcinol-formaldehyde resins]

- [Reference for DSC of phenol-formaldehyde resins]

- [Reference for 4-isopropylphenol properties]

- [Reference for 4-isopropylphenol on PubChem]

- [Reference for Py-GC/MS for quality control]

- [Reference for TGA of polystyrene resin]

- [Reference for Py-GC-MS for polymer identific

- [Reference for TGA of poly(p-hydroxystyrene)]

- [Reference for phenol in foundry resins]

- [Reference for synthesis of p-isopropenylphenol]

- [Reference for POSS modified phenolic resin]

- [Reference for 4-hydroxystyrene]

- [Reference for thermal decomposition of substituted styrenes]

- [Reference not found]

- [Reference not found]

- [Reference not found]

- [Reference not found]

- [Reference not found]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Quantification of phenol-formaldehyde curing resin in unvulcanized rubber blend using Py-GC/MS supplemented by TG-IR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. cibatech.com [cibatech.com]

- 5. akjournals.com [akjournals.com]

- 6. Quantification of phenol-formaldehyde curing resin in unvulcanized rubber blend using Py-GC/MS supplemented by TG-IR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09242A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Influence of temperature on accessible pyrolysis pathways of homopolymerized bisphenol A/F epoxies and copolymers (Journal Article) | OSTI.GOV [osti.gov]

- 11. Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extractables and leachables analysis in pharmaceutical quality control - Pharmaceutical Technology [pharmaceutical-technology.com]

4-Isopropenylphenol reactivity and dimerization

An In-depth Technical Guide to the Reactivity and Dimerization of 4-Isopropenylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-IPP), a valuable monomer and intermediate in the chemical industry, exhibits a complex reactivity profile dominated by its propensity for dimerization. This guide provides a comprehensive technical overview of the factors governing the reactivity of 4-IPP, with a detailed focus on the mechanisms of both acid-catalyzed and radical-mediated dimerization. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to understand, control, and leverage the unique chemical behavior of this compound. Detailed experimental protocols for the synthesis of 4-IPP, its controlled dimerization, and the analytical characterization of its monomeric and dimeric forms are presented, supported by mechanistic diagrams and quantitative data.

Introduction to this compound: A Molecule of Dichotomous Reactivity

This compound (4-IPP), also known as p-hydroxystyrene, is an organic compound with the chemical formula C₉H₁₀O.[1] Structurally, it consists of a phenol ring substituted with an isopropenyl group at the para position. This arrangement of a phenolic hydroxyl group and a reactive vinylidene moiety imparts a dualistic chemical nature to the molecule, making it both a valuable precursor for polymerization and a substrate prone to facile dimerization. Its primary industrial significance lies in its role as an intermediate in the synthesis of bisphenol A (BPA) and as a monomer for specialty polymers and resins.[1][2]

The presence of the electron-donating hydroxyl group activates the aromatic ring, while the isopropenyl group provides a site for electrophilic attack and radical addition. This inherent reactivity, while beneficial for targeted synthesis, also presents a significant challenge in its handling and storage, as it can readily dimerize or polymerize under various conditions. A thorough understanding of the underlying reaction mechanisms is therefore crucial for its effective utilization.

Synthesis of this compound

The two primary industrial routes for the synthesis of this compound are the pyrolysis of bisphenol A and the dehydrogenation of 4-isopropylphenol.

Synthesis via Pyrolysis of Bisphenol A

A clean and efficient method for producing 4-IPP involves the pyrolysis of bisphenol A in high-temperature liquid water (HTW).[1][2] This catalyst-free approach offers a greener alternative to traditional catalytic methods that often lead to oligomerization.[1][2]

Reaction:

(CH₃)₂C(C₆H₄OH)₂ → CH₂(C=CH₂)C₆H₄OH + C₆H₅OH

Experimental Protocol: Synthesis of this compound via BPA Pyrolysis [1][2]

Objective: To synthesize this compound from bisphenol A using high-temperature water.

Materials:

-

Bisphenol A (BPA)

-

Deionized water

-

High-pressure reactor with temperature and pressure controls

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography or recrystallization setup)

Procedure:

-

Reactor Setup: A high-pressure batch reactor is charged with a specific amount of bisphenol A and deionized water. A typical starting concentration is in the range of 10-50 mM BPA.

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 250°C and 350°C. The pressure inside the reactor will rise due to the vapor pressure of water at these temperatures. The reaction is typically held at the target temperature for a duration of 15 to 60 minutes.

-

Cooling and Extraction: After the designated reaction time, the reactor is rapidly cooled to room temperature. The aqueous reaction mixture is then extracted several times with an organic solvent such as ethyl acetate to recover the organic products.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of 4-IPP, unreacted BPA, and phenol, can be purified by column chromatography on silica gel or by recrystallization. For recrystallization, a suitable solvent system (e.g., toluene/hexane) should be chosen where 4-IPP has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Process Flow Diagram:

Caption: Workflow for the synthesis and purification of this compound.

Synthesis via Dehydrogenation of 4-Isopropylphenol

Another common method is the catalytic dehydrogenation of 4-isopropylphenol.[1] This process typically involves passing the vapor of 4-isopropylphenol over a heated catalyst bed.

Reaction:

(CH₃)₂CHC₆H₄OH → CH₂(C=CH₂)C₆H₄OH + H₂

Reactivity and Dimerization Mechanisms

The dimerization of this compound can proceed through two primary pathways: acid-catalyzed dimerization and radical-mediated dimerization.

Acid-Catalyzed Dimerization

In the presence of an acid catalyst, this compound readily undergoes dimerization to form a variety of products, with the cyclic dimer being a prominent species. The reaction is initiated by the protonation of the isopropenyl group, leading to the formation of a stable tertiary carbocation. This electrophile then attacks a second molecule of 4-IPP.

Mechanism:

-

Protonation: The isopropenyl double bond is protonated by an acid (H⁺), forming a tertiary carbocation.

-

Electrophilic Attack: The carbocation acts as an electrophile and attacks the electron-rich aromatic ring of another 4-IPP molecule, typically at the ortho position to the hydroxyl group due to steric hindrance at the para position and electronic activation.

-

Cyclization: An intramolecular electrophilic attack by the newly formed carbocation onto the aromatic ring of the same molecule leads to the formation of a six-membered ring.

-

Deprotonation: Loss of a proton regenerates the aromaticity and yields the cyclic dimer.

The major product of this acid-catalyzed dimerization is the cyclic dimer, 5-hydroxy-3-(4-hydroxyphenyl)-1,1,3-trimethylindane .

Mechanistic Diagram:

Caption: Acid-catalyzed dimerization of this compound.

Experimental Protocol: Acid-Catalyzed Dimerization of this compound

Objective: To synthesize the cyclic dimer of this compound using a solid acid catalyst.

Materials:

-

This compound (4-IPP)

-

Solid acid catalyst (e.g., Amberlyst-15, Nafion)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas supply (e.g., nitrogen, argon)

-

Reaction vessel with stirring and temperature control

-

Filtration setup

-

Rotary evaporator

-

Recrystallization solvents (e.g., methanol/water)

Procedure:

-

Reactor Setup: A reaction vessel is charged with this compound and an anhydrous solvent under an inert atmosphere.

-

Catalyst Addition: The solid acid catalyst is added to the stirred solution. The amount of catalyst can be varied to control the reaction rate.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60°C and 100°C and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature, and the solid acid catalyst is removed by filtration.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude cyclic dimer is purified by recrystallization from a suitable solvent system, such as methanol/water, to obtain a crystalline solid.

Radical-Mediated Dimerization

The phenolic hydroxyl group of 4-IPP can be oxidized to a phenoxy radical, which can then participate in dimerization reactions. This process can be initiated by various oxidizing agents, including atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions.

Mechanism:

-

Initiation: A radical initiator abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical.

-

Resonance: The unpaired electron of the phenoxy radical is delocalized over the aromatic ring and the isopropenyl group, leading to several resonance structures with radical character at the ortho and para positions, as well as on the vinyl group.

-

Radical Coupling: Two of these resonance-stabilized radicals can couple in various ways, leading to the formation of C-C or C-O bonds and resulting in a mixture of linear and cyclic dimers.

Mechanistic Diagram:

Caption: Radical-mediated dimerization of this compound.

Analytical Characterization of this compound and its Dimers

The analysis of reaction mixtures containing 4-IPP and its various dimers requires robust analytical techniques capable of separating and identifying structurally similar compounds.

| Technique | Application | Typical Parameters |

| HPLC-UV | Quantitative analysis of 4-IPP and its dimers. | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid); Detection: UV at 254 nm. |

| GC-MS | Identification and quantification of volatile components. | Column: DB-5 or equivalent; Temperature Program: Ramped from 100°C to 280°C; Ionization: Electron Impact (EI); Detector: Mass Spectrometer. |

| NMR Spectroscopy | Structural elucidation of monomer and dimers. | ¹H NMR: Provides information on proton environments. ¹³C NMR: Provides information on carbon skeleton. 2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity. |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | ESI-MS: Soft ionization for molecular ion determination. EI-MS (from GC-MS): Provides characteristic fragmentation patterns for structural identification. |

Controlling Dimerization: Practical Considerations

The inherent reactivity of this compound necessitates careful handling and storage to prevent unwanted dimerization and polymerization.

-

Inhibitors: The addition of radical inhibitors, such as hydroquinone (HQ) or butylated hydroxytoluene (BHT), is a common practice to stabilize 4-IPP, particularly during storage and purification. These compounds act by scavenging free radicals that can initiate polymerization.

-

Temperature: 4-IPP should be stored at low temperatures (2-8 °C) to minimize the rate of both acid-catalyzed and radical-mediated reactions.

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation by atmospheric oxygen, which can lead to radical formation.

-

pH Control: Maintaining a neutral pH is crucial to avoid acid-catalyzed dimerization. Contact with acidic materials should be strictly avoided.

Conclusion

This compound is a molecule with significant industrial potential, but its utility is intrinsically linked to the ability to control its reactive nature. A deep understanding of the mechanisms of acid-catalyzed and radical-mediated dimerization is paramount for researchers and professionals working with this compound. By implementing the appropriate synthetic, purification, and handling protocols outlined in this guide, the challenges associated with the reactivity of this compound can be effectively managed, enabling its successful application in the development of new materials and chemical entities.

References

-

Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(4), 222-226. [Link]

-

Wikipedia contributors. (2023). This compound. In Wikipedia, The Free Encyclopedia. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

- Google Patents. (1998). Production of cyclic dimer of p-isopropenylphenol.

-

Corson, B. B., Heintzelman, W. J., Schwartzman, L. H., Tiefenthal, H. E., Lokken, R. J., Nickels, J. E., ... & Pavlik, F. J. (1958). Preparation of Vinylphenols and Isopropenylphenols. The Journal of Organic Chemistry, 23(4), 544–549. [Link]

-

Kumagai, S., et al. (2020). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. Fuel Processing Technology, 201, 106349. [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Isopropylphenol on Newcrom R1 HPLC column. [Link]

-

Journal of Applied Pharmaceutical Science. (2011). GC-MS analysis of Polygala rosmarinifolia Wights & Arn. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Isopropenylphenol

This guide provides a comprehensive technical overview of the solubility of 4-isopropenylphenol, a key intermediate in the chemical industry. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical underpinnings of its solubility, presents available solubility data, and offers a detailed experimental protocol for its determination.

Introduction: Understanding the Importance of this compound and its Solubility

This compound, also known as p-isopropenylphenol, is a significant organic compound primarily utilized as an intermediate in the synthesis of Bisphenol A (BPA) and other polymers. Its molecular structure, featuring a hydroxyl group attached to a phenyl ring with an isopropenyl substituent, dictates its chemical and physical properties, including its solubility in various solvents.

The solubility of this compound is a critical parameter in its synthesis, purification, and application. In industrial processes, understanding its solubility behavior is essential for reaction kinetics, product isolation, and formulation development. For researchers, this data is fundamental for designing new synthetic routes and for the development of novel materials.

This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to serve as a practical resource for its handling and application in a laboratory and industrial setting.

Theoretical Framework: The Science of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and solvent molecules. The solubility of this compound can be understood by examining its molecular structure and the resulting intermolecular interactions.

Molecular Structure and Intermolecular Forces

This compound (C₉H₁₀O) possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of forming strong hydrogen bonds. The phenyl ring and the isopropenyl group, on the other hand, are non-polar and primarily interact through van der Waals forces (specifically, London dispersion forces).

The interplay of these groups determines the solubility of this compound in different solvents:

-

Polar Solvents: Solvents with hydroxyl groups (e.g., water, ethanol, methanol) can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the hydroxyl group of this compound.

-

Non-Polar Solvents: Non-polar solvents (e.g., hexane, toluene) interact primarily with the non-polar phenyl ring and isopropenyl group through dispersion forces.

-

Aprotic Polar Solvents: Solvents like acetone and ethyl acetate have polar functional groups but lack O-H or N-H bonds, making them unable to donate hydrogen bonds. However, they can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound.

Caption: Intermolecular interactions governing the solubility of this compound.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP breaks down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Solubility Data of this compound

Comprehensive quantitative solubility data for this compound across a wide range of solvents is limited in publicly available literature. The following table summarizes the available qualitative and quantitative information. For comparison, data for the structurally similar compound, 4-isopropylphenol, is also included.

| Solvent | Solvent Type | This compound Solubility | 4-Isopropylphenol Solubility |

| Water | Polar Protic | Poorly soluble; Calculated: 1.3 g/L at 25°C | Slightly soluble; 1.102 g/L at 25°C[1] |

| Methanol | Polar Protic | Soluble | Soluble |

| Ethanol | Polar Protic | Soluble[2] | Soluble[3][4] |

| Isopropanol | Polar Protic | Soluble | Soluble |

| Acetone | Polar Aprotic | Soluble | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble[2] | Slightly Soluble[3][4] |

| Chloroform | Polar Aprotic | Soluble[2] | Slightly Soluble[3][4] |

| Toluene | Non-Polar | Likely Soluble | Data not available |

| Hexane | Non-Polar | Likely Poorly Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Data not available |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptions and the actual quantitative solubility can vary.

Experimental Protocol for Determining Solubility

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in various solvents. The equilibrium solubility method, a widely accepted technique, is described here.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sampling and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved solids.

-

-

Dilution:

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the reliability of the obtained solubility data, the following measures should be implemented:

-

Equilibrium Confirmation: As mentioned, sample and analyze the supernatant at different time intervals (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Purity of Materials: Use high-purity this compound and analytical grade solvents to avoid any interference from impurities.

-

Replicate Experiments: Perform each solubility measurement in triplicate to assess the precision of the results and to identify any potential outliers.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound, from the fundamental principles governing its behavior in different solvents to a practical, step-by-step protocol for its experimental determination. While there is a need for more extensive quantitative solubility data in the scientific literature, the information and methodologies presented here offer a solid foundation for researchers and professionals working with this important chemical intermediate. A thorough understanding and accurate determination of its solubility are paramount for optimizing processes and fostering innovation in its various applications.

References

-

The Good Scents Company. (n.d.). 4-isopropyl phenol. Retrieved January 8, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 4-Isopropenylphenol

This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical reasoning required to determine and characterize the crystal structure of 4-Isopropenylphenol. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in scientific integrity, explaining the causality behind experimental choices and demonstrating how each step contributes to a self-validating analytical system. As no public crystallographic data for this compound is currently available, this guide is structured as a prospective, best-practice workflow—a hypothetical case study that delineates the complete journey from amorphous solid to fully characterized crystalline material.

Introduction: The Significance of Crystalline Form in Phenolic Compounds

This compound, a key intermediate in the synthesis of various polymers and resins, is a molecule of significant industrial interest.[1][2] Its physicochemical properties, such as solubility, melting point, and stability, are intrinsically linked to its solid-state structure. For drug development professionals, understanding the crystalline form of a molecule is paramount, as polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can profoundly impact a drug's bioavailability, stability, and manufacturability. This guide, therefore, presents a rigorous framework for the elucidation of the crystal structure of this compound, a critical step in its comprehensive characterization.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [1][3] |

| Molecular Weight | 134.18 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 83 °C | [1] |

| Boiling Point | 218 °C | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents like chloroform, ethyl acetate, and alcohols. | [2] |

The Crucial First Step: Crystallization of this compound

The journey to determining a crystal structure begins with the growth of high-quality single crystals, a process that is often more art than science and can be a significant bottleneck in structural analysis.[4] The goal is to encourage the molecules of this compound to arrange themselves in a highly ordered, three-dimensional lattice. The choice of crystallization method is dictated by the compound's solubility and thermal stability.

Rationale for Solvent Selection

Based on its known solubility profile, a range of organic solvents should be screened.[2] The ideal solvent is one in which this compound exhibits moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.

Experimental Protocols for Crystallization

This is often the simplest and most successful crystallization technique for organic compounds.[5]

Protocol:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture) at room temperature.

-